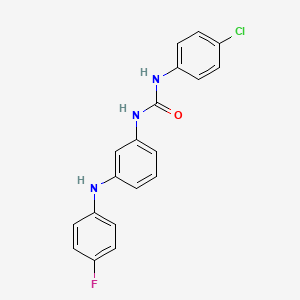

CB1R Allosteric modulator 2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H15ClFN3O |

|---|---|

Molecular Weight |

355.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-[3-(4-fluoroanilino)phenyl]urea |

InChI |

InChI=1S/C19H15ClFN3O/c20-13-4-8-16(9-5-13)23-19(25)24-18-3-1-2-17(12-18)22-15-10-6-14(21)7-11-15/h1-12,22H,(H2,23,24,25) |

InChI Key |

DTQSIWVISQQENL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism: A Technical Guide to a CB1R Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of a representative Cannabinoid Receptor 1 (CB1R) negative allosteric modulator (NAM), exemplified by compounds such as GAT229. CB1R, a class A G-protein coupled receptor, is a critical target for numerous physiological processes, and its modulation offers significant therapeutic potential. Allosteric modulators, which bind to a site topographically distinct from the orthosteric cannabinoid binding site, provide a nuanced approach to regulating CB1R activity, offering potential advantages over traditional orthosteric agonists or antagonists.

Core Mechanism of Action: Fine-Tuning CB1R Signaling

The primary mechanism of action for a CB1R NAM involves binding to an allosteric site on the receptor, which induces a conformational change that modulates the binding and/or efficacy of orthosteric ligands, such as the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) or synthetic agonists like CP55,940. This modulation is typically characterized by a decrease in the binding affinity and/or a reduction in the maximal efficacy of the orthosteric agonist, without directly competing for the same binding site. This can lead to a ceiling effect on the physiological response, potentially mitigating the side effects associated with orthosteric agonists or inverse agonists.

A key feature of many CB1R NAMs is "probe dependency," where the modulatory effects are dependent on the specific orthosteric ligand being studied. For instance, a NAM might exhibit strong negative cooperativity with a full agonist but have a lesser effect on the binding or efficacy of a partial agonist. This nuanced interaction allows for a highly specific tuning of receptor signaling.

Quantitative Analysis of Allosteric Modulation

The effects of CB1R NAMs are quantified through various in vitro assays, which provide data on binding affinity, cooperativity, and functional modulation of downstream signaling pathways.

| Parameter | Description | Typical Value Range for a CB1R NAM (e.g., GAT229) | Reference Assay |

| Ki (nM) | Allosteric modulator binding affinity. | 10 - 100 nM | Radioligand Binding Assay ([3H]CP55,940) |

| α (alpha) | Cooperativity factor for orthosteric ligand binding. An α value < 1 indicates negative cooperativity. | 0.1 - 0.5 | Radioligand Binding Assay ([3H]CP55,940) |

| β (beta) | Cooperativity factor for orthosteric ligand efficacy. A β value < 1 indicates a decrease in agonist efficacy. | 0.2 - 0.6 | GTPγS Binding Assay |

| IC50 (nM) | Concentration of the NAM that produces 50% of its maximal inhibitory effect on agonist-stimulated signaling. | 50 - 500 nM | cAMP Accumulation Assay, BRET/FRET Assays |

| Emax (%) | Maximal inhibition of agonist-stimulated signaling produced by the NAM. | 40 - 80% | GTPγS Binding Assay, cAMP Accumulation Assay |

Signaling Pathways Modulated by CB1R NAMs

CB1R NAMs primarily impact the canonical G-protein-dependent signaling cascade. By reducing the efficacy of orthosteric agonists, they attenuate the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels. They also decrease agonist-stimulated G-protein activation. Furthermore, some CB1R NAMs can influence β-arrestin recruitment, another important pathway for GPCR signaling and regulation.

Caption: CB1R G-protein signaling pathway modulation by a NAM.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the allosteric modulator and its cooperativity (α) with an orthosteric ligand.

Methodology:

-

Membrane Preparation: Membranes from cells expressing CB1R (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled allosteric modulator.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis of the competition binding data is used to calculate the IC50, which is then converted to Ki using the Cheng-Prusoff equation. The cooperativity factor (α) is determined by analyzing the effect of the NAM on the saturation binding of the radioligand.

Caption: Workflow for a radioligand binding assay.

[35S]GTPγS Binding Assay

Objective: To measure the functional effect of the allosteric modulator on agonist-stimulated G-protein activation.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes expressing CB1R are used.

-

Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state) is used (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 10 µM GDP, pH 7.4).

-

Incubation: Membranes are incubated with a fixed concentration of an orthosteric agonist, varying concentrations of the allosteric modulator, and [35S]GTPγS.

-

Reaction: The incubation is carried out at 30°C for 60 minutes. Activated G-proteins exchange GDP for [35S]GTPγS.

-

Separation and Quantification: The reaction is stopped, and bound [35S]GTPγS is separated from free [35S]GTPγS by filtration and quantified by scintillation counting.

-

Data Analysis: The data is analyzed to determine the EC50 and Emax of the orthosteric agonist in the presence and absence of the NAM, from which the cooperativity factor for efficacy (β) can be calculated.

Caption: Workflow for a [35S]GTPγS binding assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment

Objective: To assess the influence of the allosteric modulator on agonist-induced β-arrestin recruitment to CB1R.

Methodology:

-

Cell Line: A stable cell line co-expressing CB1R fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a fluorescent protein (e.g., YFP) is used.

-

Cell Plating: Cells are plated in a white, clear-bottom 96-well plate.

-

Substrate Addition: The Rluc substrate (e.g., coelenterazine (B1669285) h) is added to the cells.

-

Stimulation: Cells are stimulated with an orthosteric agonist in the presence and absence of the allosteric modulator.

-

BRET Measurement: The plate is read on a microplate reader capable of detecting the light emission from both Rluc (donor) and YFP (acceptor).

-

Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated. An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor. Dose-response curves are generated to determine the effect of the NAM on agonist potency and efficacy for β-arrestin recruitment.

Logical Relationship of NAM Action

The action of a CB1R NAM can be understood as a multi-step process that ultimately reshapes the cellular response to an orthosteric agonist.

Caption: Logical flow of a CB1R NAM's mechanism of action.

Conclusion

CB1R negative allosteric modulators represent a sophisticated class of drugs that offer a fine-tunable approach to receptor modulation. Their mechanism of action, characterized by probe-dependent negative cooperativity in both binding and function, allows for a ceiling effect on CB1R signaling. This may translate to improved therapeutic windows and reduced side effects compared to traditional orthosteric ligands. The detailed experimental protocols and quantitative analyses outlined in this guide provide a framework for the continued investigation and development of these promising therapeutic agents.

An In-depth Technical Guide to the Identification of Multiple Allosteric Modulator Binding Sites on the Cannabinoid Receptor 1 (CB1R)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cannabinoid Receptor 1 (CB1R), the most abundant G protein-coupled receptor (GPCR) in the central nervous system, is a pivotal therapeutic target for a multitude of pathological conditions. However, the clinical utility of direct-acting orthosteric ligands is often hampered by significant side effects. Allosteric modulation presents a sophisticated alternative, offering the potential for enhanced therapeutic specificity and a wider safety margin. The initial discovery of an allosteric site on CB1R has paved the way for extensive research, revealing a complex landscape of multiple, topographically distinct allosteric binding sites. This guide provides a comprehensive technical overview of the methodologies used to identify and characterize these sites, focusing on the structural, computational, and functional approaches that have defined our current understanding. We detail the locations of a key extrahelical site that accommodates both positive and negative allosteric modulators, as well as distinct intracellular and extracellular sites that bind different classes of modulators, thereby mediating unique pharmacological effects such as positive allosteric modulation and allosteric agonism.

Introduction: The Rationale for CB1R Allosteric Modulation

The CB1 receptor is a critical component of the endocannabinoid system, modulating neurotransmitter release and influencing a wide array of physiological processes. While orthosteric agonists have therapeutic benefits, their systemic activation of CB1R can lead to undesirable psychoactive and cognitive effects. Allosteric modulators bind to sites topographically distinct from the endogenous cannabinoid binding site, offering several key advantages:

-

Saturability: Their effect is dependent on the presence of the endogenous ligand, placing a "ceiling" on their modulatory activity and potentially reducing tolerance and dependence.

-

Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, allowing for the design of more selective drugs.

-

Biased Signaling: Allosteric modulators can preferentially enhance or inhibit specific downstream signaling pathways (e.g., G protein vs. β-arrestin), enabling the fine-tuning of cellular responses to achieve therapeutic effects while avoiding adverse ones.[1]

The growing body of evidence now indicates that CB1R does not possess a single allosteric site, but rather multiple distinct pockets that can be targeted by different chemical scaffolds to elicit diverse functional outcomes. This guide focuses on the identification and characterization of these "secondary" or distinct allosteric sites.

The Landscape of Identified CB1R Allosteric Binding Sites

Structural biology, computational modeling, and mutagenesis have revealed at least three distinct regions on the CB1R that harbor allosteric binding sites. The term "second binding site" is best understood as any site distinct from the first one structurally characterized.

Site 1: The Extrahelical Transmembrane (TM) 2/3/4 Pocket

High-resolution cryo-electron microscopy (cryo-EM) and crystallography have provided profound insights into a druggable pocket located on the extracellular-facing lipid interface, nestled between TMs 2, 3, and 4.[2][3] Remarkably, this single site can accommodate both positive and negative allosteric modulators.

-

Positive Allosteric Modulator (PAM) ZCZ011: The cryo-EM structure of CB1R in complex with the orthosteric agonist CP55940 and the PAM ZCZ011 revealed that ZCZ011 binds to this extrahelical site.[2][3] Its binding is proposed to promote a rearrangement of TM2 that favors an active receptor conformation.[2]

-

Negative Allosteric Modulator (NAM) ORG27569: The pioneering NAM ORG27569 also binds within this same TM2/3/4 pocket.[2][4] However, instead of promoting the active-state TM2 conformation, it impedes this rearrangement, leading to a negative modulatory effect on G protein signaling.[2] This discovery highlights how different ligands can produce opposing functional effects from the same allosteric pocket. This site has also been identified as a cholesterol binding site, suggesting a potential interplay between endogenous lipids and allosteric drugs.[5]

Site 2: Intracellular Allosteric Sites

Evidence points to the existence of at least two distinct allosteric sites on the intracellular side of the receptor.

-

The Putative GAT228 (ago-PAM) Site: Computational studies suggest that the ago-PAM GAT228 binds to an intracellular exosite formed by TMs 1, 2, and 4.[6] This location is distinct from the G protein-coupling interface and may explain how GAT228 can induce receptor activation in the absence of an orthosteric agonist while also positively modulating orthosteric ligand activity.[6][7]

-

The Cannabidiol (B1668261) (CBD) NAM Site: A combination of computational modeling and site-directed mutagenesis has identified a novel intracellular binding site for the NAM cannabidiol (CBD).[8] This site is located in a pocket formed by TMs 2, 6, 7, and the cytoplasmic Helix 8.[8][9][10] This location is analogous to intracellular allosteric sites found in other Class A GPCRs, suggesting a conserved mechanism of modulation.[8]

Site 3: The Putative Extracellular GAT229 (PAM) Site

To explain the distinct pharmacology of the "pure" PAM GAT229 (the enantiomer of the ago-PAM GAT228), a third potential allosteric site has been proposed.[11] Computational docking studies suggest GAT229 binds to a site at the extracellular ends of TMs 2 and 3, just below the first extracellular loop (ECL1).[6] Binding to this extracellular vestibule is hypothesized to mediate its "pure" PAM activity without the intrinsic agonism observed for its enantiomer.[6][11]

Experimental Protocols for Binding Site Identification

A multi-faceted approach integrating computational, structural, and functional methods is essential for the robust identification and validation of allosteric binding sites.

Overall Experimental Workflow

The identification of an allosteric binding site follows a logical progression from prediction to validation. Computational methods are first used to predict potential binding pockets. These predictions are then tested and refined using high-resolution structural methods, confirmed through site-directed mutagenesis, and ultimately characterized by a suite of functional assays that measure the pharmacological consequences of ligand binding.

Structural Biology: Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in providing high-resolution snapshots of allosteric modulators bound to CB1R.[12][13]

Methodology:

-

Complex Formation: The human CB1 receptor is co-expressed with a stabilizing binding partner, typically a heterotrimeric G protein (e.g., Gᵢ), in an expression system like insect (Sf9) or mammalian (HEK293) cells.[12]

-

Purification: The receptor-G protein complex is solubilized from the membrane using detergents and purified via affinity chromatography.

-

Ligand Incubation: The purified complex is incubated with saturating concentrations of both the orthosteric ligand (e.g., an agonist like CP55940) and the allosteric modulator (e.g., ZCZ011) to ensure full occupancy.[12]

-

Vitrification: The sample is applied to an EM grid and rapidly plunge-frozen in liquid ethane, trapping the complexes in a thin layer of amorphous ice.

-

Data Collection & Processing: The grids are imaged in a transmission electron microscope. Thousands of single-particle images are collected, aligned, and averaged to reconstruct a high-resolution 3D density map of the complex.

-

Model Building: An atomic model of the receptor and bound ligands is built into the cryo-EM density map, revealing the precise location and orientation of the allosteric modulator and its interactions with specific amino acid residues.[13]

Site-Directed Mutagenesis

This technique is the gold standard for validating the functional importance of residues identified in structural or computational models.[9][14]

Methodology:

-

Identify Target Residues: Based on structural data (e.g., from cryo-EM) or computational predictions, residues hypothesized to interact with the allosteric modulator are selected.

-

Generate Mutant Receptors: The gene encoding the CB1 receptor is modified using PCR-based methods to substitute the target amino acid with a non-interacting residue, typically alanine.

-

Expression: The mutant receptor DNA is transfected into a suitable cell line (e.g., HEK293) for expression.

-

Functional Testing: The cells expressing the mutant receptor are then subjected to a battery of functional assays (see section 3.4). A significant reduction or complete loss of the allosteric modulator's effect on the mutant receptor, while preserving the orthosteric ligand's function, confirms the importance of the mutated residue in allosteric binding or signal transduction.[14]

Functional Assays

This assay provides a direct measure of G protein activation, a primary signaling event for CB1R.[15][16][17]

Protocol:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing CB1R. Homogenize in an ice-cold buffer and determine protein concentration.

-

Assay Setup: In a 96-well plate, incubate the membranes with GDP, the radiolabeled non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the orthosteric agonist, with or without a fixed concentration of the allosteric modulator.

-

Incubation: Allow the reaction to proceed at room temperature or 30°C for 60-90 minutes.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radiolabel in the solution.[15]

-

Detection: After drying the filter plate, add a scintillation cocktail and measure the radioactivity in a microplate scintillation counter. An increase in counts corresponds to increased G protein activation.

This assay measures a key downstream consequence of CB1R's coupling to Gαᵢ/ₒ proteins: the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP).[18][19]

Protocol:

-

Cell Culture: Use cells expressing CB1R (e.g., CHO-K1 or HEK293).[20]

-

Assay Setup: Plate the cells in a 384-well plate. Add the allosteric modulator, followed by the orthosteric agonist.

-

Stimulation: Add forskolin (B1673556) to all wells to stimulate adenylyl cyclase, thereby creating a measurable level of cAMP to be inhibited.[18]

-

Incubation & Lysis: Incubate for a defined period (e.g., 30 minutes) at 37°C. Lyse the cells to release the intracellular cAMP.

-

Detection: Quantify the cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). A decrease in the cAMP signal indicates successful Gαᵢ/ₒ activation by the CB1R.[21][22]

This assay is crucial for determining if a modulator exhibits biased signaling by preferentially promoting or inhibiting G protein-independent pathways.[23][24][25]

Protocol:

-

Assay Principle: Commonly utilizes enzyme complementation technology (e.g., DiscoveRx PathHunter).[26][27] The CB1R is fused to a small fragment of β-galactosidase, and β-arrestin is fused to the larger, complementing fragment.

-

Cell Line: Use a commercially available engineered cell line stably expressing the fusion constructs.

-

Assay Procedure: Plate the cells and add the test compounds (agonist with or without allosteric modulator). Incubate for 90-180 minutes at 37°C.

-

Detection: Add a chemiluminescent substrate. If β-arrestin is recruited to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that converts the substrate, generating a measurable light signal.[24]

BRET is a powerful real-time technique to monitor protein-protein interactions within living cells, making it ideal for studying the kinetics of G protein activation (dissociation of Gα from Gβγ subunits).[28][29][30]

Protocol:

-

Constructs: Co-transfect cells with plasmids encoding CB1R and G protein subunits fused to a BRET pair. For example, a Gα subunit fused to Renilla luciferase (Rluc, the donor) and a Gβγ-binding protein fragment fused to a yellow fluorescent protein (YFP, the acceptor).[28]

-

Assay Procedure: Plate the transfected cells in a white 96- or 384-well plate.

-

Detection: Add the luciferase substrate (e.g., coelenterazine (B1669285) h). Measure the light emission at the donor and acceptor wavelengths using a BRET-capable plate reader.

-

Stimulation: Inject the agonist/modulator and monitor the change in the BRET ratio over time. Agonist-induced activation causes the Gα-Rluc to separate from the Gβγ dimer, leading to a decrease in the BRET signal as the donor and acceptor move apart.[29][31]

Quantitative Data and Key Findings

The following tables summarize the key pharmacological characteristics of representative allosteric modulators and the residues defining their respective binding sites.

Table 1: Pharmacological Profile of Key CB1R Allosteric Modulators

| Modulator | Class | Putative Binding Site Location | Key Functional Effects | Reference(s) |

| ORG27569 | NAM | Extrahelical (TM2/3/4) | Enhances agonist binding affinity but inhibits G protein signaling efficacy.[4] | [1][4] |

| ZCZ011 | Ago-PAM | Extrahelical (TM2/3/4) | Possesses intrinsic agonist activity and enhances orthosteric agonist potency and efficacy.[12] | [2][12][14] |

| GAT228 | Ago-PAM | Intracellular (TM1/2/4) | Possesses intrinsic partial agonist activity.[32] | [6][7] |

| GAT229 | PAM | Extracellular (TM2/3) | Enhances orthosteric agonist effects without intrinsic agonist activity. | [6][11] |

| CBD | NAM | Intracellular (TM2/6/7/H8) | Negatively modulates the activity of orthosteric agonists like THC.[8] | [1][8][9] |

Table 2: Key Residues in Identified CB1R Allosteric Binding Sites

| Binding Site | Key Interacting Residues | Modulator(s) | Validation Method(s) | Reference(s) |

| Extrahelical (Site 1) | I1692.56, F1913.27, I2454.54 | ZCZ011, ORG27569 | Cryo-EM, Mutagenesis | [2][14] |

| Intracellular (Site 2a) | H2.41, F2.42, W4.50, F4.46 | GAT228 | Computational Modeling | [6] |

| Intracellular (Site 2b) | Y1532.40, M3376.29, S4018.47, D4038.49 | CBD | Mutagenesis, Computational Modeling | [8][9][10] |

| Extracellular (Site 3) | Residues in TM2/3 and ECL1 | GAT229 | Computational Modeling | [6][33] |

Signaling Pathways and Visualizations

Allosteric modulators can fine-tune the canonical signaling pathways of CB1R. The primary pathways include Gαᵢ/ₒ-mediated inhibition of adenylyl cyclase and the recruitment of β-arrestin, which can lead to receptor desensitization and G protein-independent signaling.

Conclusion and Future Directions

The paradigm of a single allosteric binding site on the CB1 receptor has evolved into a more complex and nuanced understanding of multiple, distinct regulatory pockets. Structural and pharmacological studies have successfully identified an extrahelical site at the TM2/3/4 interface, an intracellular site near the G protein-coupling domain, and a putative extracellular site. The discovery that these different sites can be selectively targeted by different chemical classes of modulators—including PAMs, NAMs, and ago-PAMs—opens up unprecedented opportunities for rational drug design.

Future research will focus on:

-

Obtaining high-resolution structures of modulators like GAT228, GAT229, and CBD in complex with CB1R to definitively confirm their binding sites.

-

Exploring other computationally predicted pockets on the receptor surface for novel allosteric activity.

-

Designing bitopic or multi-site ligands that could simultaneously engage more than one site for unique pharmacological effects.

The continued elucidation of these allosteric mechanisms will be paramount in developing the next generation of cannabinoid-based therapeutics, moving towards highly specific drugs with optimized efficacy and minimized side effects.

References

- 1. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. Org 27569 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric Cannabinoid Receptor 1 (CB1) Ligands Reduce Ocular Pain and Inflammation | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of the Negative Allosteric Binding Site of Cannabidiol at the CB1 Receptor: A Combined Computational and Site-Directed Mutagenesis Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 21. marshall.edu [marshall.edu]

- 22. cAMP-Glo™ Assay Protocol [promega.com]

- 23. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 24. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 27. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 28. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Receptor-G Protein Interaction Studied by Bioluminescence Resonance Energy Transfer: Lessons from Protease-Activated Receptor 1 [frontiersin.org]

- 30. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 31. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 32. medchemexpress.com [medchemexpress.com]

- 33. researchgate.net [researchgate.net]

The Allosteric Modulator GAT211 and Its Enantiomers: A Technical Guide to Synthesis, Chemical Structure, and Pharmacological Characterization at the CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical structure, and pharmacological properties of the cannabinoid 1 receptor (CB1R) allosteric modulator GAT211, along with its distinct enantiomers, GAT228 and GAT229. Allosteric modulation of CB1R presents a promising therapeutic avenue, potentially offering a more nuanced control of the endocannabinoid system compared to traditional orthosteric agonists and antagonists, thereby minimizing undesirable side effects.[1][2][3] This document details the experimental protocols for key assays and presents quantitative data in a structured format to facilitate research and development in this area.

Chemical Structure and Properties

GAT211 is a racemic mixture belonging to the 2-phenylindole (B188600) class of compounds.[1] Its chemical name is 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. The chirality at the benzylic carbon results in two enantiomers with remarkably distinct pharmacological profiles.[2]

-

GAT211: The racemic mixture that exhibits both positive allosteric modulator (PAM) and allosteric agonist activities.[1][2]

-

GAT228: The (R)-(+)-enantiomer, which primarily acts as a CB1R allosteric agonist, showing little PAM activity.[2]

-

GAT229: The (S)-(-)-enantiomer, which functions as a pure CB1R PAM with no intrinsic agonist activity.[2][4]

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Stereochemistry |

| GAT211 | (rac)-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | C22H18N2O2 | 354.40 | Racemic |

| GAT228 | (R)-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | C22H18N2O2 | 354.40 | R-enantiomer |

| GAT229 | (S)-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | C22H18N2O2 | 354.40 | S-enantiomer |

Synthesis of GAT211

The synthesis of GAT211 and other 2-phenylindole derivatives can be achieved through a multi-step process. A general synthetic route involves the Fischer indole (B1671886) synthesis followed by alkylation at the C3 position.

A focused library of GAT211 analogs can be synthesized, and the racemic GAT211 can be resolved into its individual enantiomers (GAT228 and GAT229) using chiral chromatography.[2]

Pharmacological Data

The pharmacological effects of GAT211, GAT228, and GAT229 have been characterized in various in vitro assays. The data below is compiled from studies using HEK293 or CHO cells expressing human CB1R.

Radioligand Binding Assays

These assays measure the ability of the allosteric modulator to affect the binding of an orthosteric radioligand, such as [³H]CP55,940.

| Compound | Assay Type | Effect on [³H]CP55,940 Binding |

| GAT211 | Allosteric Modulation | Enhances binding |

| GAT228 | Allosteric Modulation | No significant effect |

| GAT229 | Allosteric Modulation | Enhances binding |

Functional Assays

These assays assess the functional consequences of modulator binding, such as G-protein activation and downstream signaling.

| Compound | [³⁵S]GTPγS Binding (Agonist Activity) | Forskolin-Stimulated cAMP Inhibition (Agonist Activity) | β-Arrestin 2 Recruitment (Agonist Activity) |

| GAT211 | Stimulation | Inhibition | Recruitment |

| GAT228 | Stimulation | Inhibition | Recruitment |

| GAT229 | No significant stimulation | No significant inhibition | No significant recruitment |

Data represents the general observed effects. Specific EC₅₀ and Eₘₐₓ values can be found in the cited literature.

Signaling Pathways

CB1R activation initiates a cascade of intracellular signaling events. Allosteric modulators can differentially affect these pathways, a phenomenon known as biased signaling.[5] GAT211 and its enantiomers have been shown to modulate both G-protein dependent and independent pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of CB1R allosteric modulators. Below are summaries of key experimental protocols.

Radioligand Binding Assay

Objective: To determine the effect of the allosteric modulator on the binding affinity of an orthosteric radioligand to CB1R.

Protocol Summary:

-

Membrane Preparation: Homogenize cells expressing CB1R in a suitable buffer and pellet the membranes by centrifugation.

-

Assay Setup: In a 96-well plate, incubate a fixed concentration of a CB1R radioligand (e.g., [³H]CP55,940) with the cell membranes in the presence of varying concentrations of the allosteric modulator.

-

Incubation: Allow the binding to reach equilibrium (typically 60-90 minutes at 30°C).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data to determine the effect of the modulator on the radioligand's dissociation constant (Kd) and the maximum number of binding sites (Bmax).

[³⁵S]GTPγS Binding Assay

Objective: To measure G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Protocol Summary:

-

Membrane and Reagent Preparation: Prepare CB1R-expressing cell membranes and assay buffer containing GDP.

-

Assay Setup: In a 96-well plate, incubate the membranes with [³⁵S]GTPγS and varying concentrations of the test compound (agonist). To test for allosteric modulation, pre-incubate the membranes with the modulator before adding the agonist.

-

Incubation: Incubate for 60-90 minutes at 30°C to allow for [³⁵S]GTPγS binding.

-

Filtration and Quantification: Terminate the assay by rapid filtration and quantify the bound [³⁵S]GTPγS as described for the radioligand binding assay.

-

Data Analysis: Determine the EC₅₀ and Eₘₐₓ values for agonist-stimulated [³⁵S]GTPγS binding in the presence and absence of the allosteric modulator.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated CB1R, a key event in G-protein independent signaling and receptor desensitization.

Protocol Summary:

-

Cell Culture: Use a cell line engineered to express CB1R and a β-arrestin reporter system (e.g., PathHunter® assay from DiscoveRx).

-

Assay Setup: Plate the cells in a 384-well plate and treat them with varying concentrations of the test compound.

-

Incubation: Incubate the cells according to the manufacturer's protocol (typically 60-90 minutes at 37°C).

-

Detection: Add the detection reagents to generate a chemiluminescent signal.

-

Data Analysis: Measure the luminescence and plot the dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.[1][6][7]

ERK1/2 Phosphorylation Assay

Objective: To quantify the activation of the mitogen-activated protein kinase (MAPK) pathway by measuring the phosphorylation of ERK1/2.

Protocol Summary:

-

Cell Culture and Starvation: Culture cells expressing CB1R to near confluence and then serum-starve them to reduce basal ERK phosphorylation.

-

Compound Treatment: Treat the cells with the test compound for a specific time course (e.g., 5-30 minutes).

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Detection: Measure the levels of phosphorylated ERK1/2 (pERK) and total ERK1/2 using methods such as Western blotting or plate-based immunoassays (e.g., In-Cell Western, AlphaScreen®).[8][9][10]

-

Data Analysis: Normalize the pERK signal to the total ERK signal and determine the dose- and time-dependent effects of the modulator.

Conclusion

GAT211 and its enantiomers, GAT228 and GAT229, are valuable tools for investigating the nuances of CB1R allosteric modulation. Their distinct pharmacological profiles, with GAT228 acting as an allosteric agonist and GAT229 as a pure PAM, allow for the dissection of different signaling pathways and their physiological consequences.[2] The detailed protocols and compiled data in this guide are intended to support further research into the therapeutic potential of CB1R allosteric modulators for a variety of disorders. The ability of these compounds to fine-tune endocannabinoid signaling holds significant promise for the development of safer and more effective therapeutics.[1]

References

- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological characterization of CB1R Allosteric modulator 2

An In-Depth Technical Guide to the Pharmacological Characterization of a CB1R Positive Allosteric Modulator

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: The cannabinoid type 1 receptor (CB1R) is a G-protein coupled receptor (GPCR) that represents a significant therapeutic target for numerous neurological and psychiatric conditions. Direct activation by orthosteric agonists, however, is often accompanied by undesirable psychoactive side effects. Allosteric modulators, which bind to a topographically distinct site, offer a more nuanced approach to receptor modulation, potentially enhancing the therapeutic window. This document provides a comprehensive technical overview of the pharmacological characterization of ZCZ011, a well-studied positive allosteric modulator (PAM) of CB1R, often described as an "ago-PAM" due to its intrinsic agonist activity.[1]

Binding Characteristics of ZCZ011

Positive allosteric modulators of CB1R can alter the binding affinity (Kd) and/or the maximum binding capacity (Bmax) of orthosteric ligands. ZCZ011 has been shown to enhance the binding of CB1R agonists.[1][2] In equilibrium binding experiments using mouse brain membranes, ZCZ011 concentration-dependently increased the specific binding of the orthosteric agonists [³H]CP55,940 and [³H]WIN55212.[3] Notably, this effect was driven by an increase in Bmax without a significant change in the Kd of the radioligand, a characteristic feature of many PAMs.[3][4]

Table 1: Effect of ZCZ011 on Orthosteric Agonist Binding [3]

| Radioligand | Parameter | Value in Presence of ZCZ011 | Description |

|---|---|---|---|

| [³H]CP55,940 | Emax | ~207% of basal | Maximum increase in specific binding. |

| pEC50 | 6.90 ± 0.23 | Potency of ZCZ011 to enhance binding. | |

| Bmax | Significantly Increased | Increased number of available high-affinity binding sites. | |

| Kd | No significant change | Affinity of the radioligand for the receptor is unaltered. | |

| [³H]WIN55212 | Emax | ~225% of basal | Maximum increase in specific binding. |

| pEC50 | 6.31 ± 0.33 | Potency of ZCZ011 to enhance binding. | |

| Bmax | Significantly Increased | Increased number of available high-affinity binding sites. |

| | Kd | No significant change | Affinity of the radioligand for the receptor is unaltered. |

Functional Profile of ZCZ011

ZCZ011 exhibits a complex functional profile, acting both as a direct agonist (ago-allosteric modulator) and as a potentiator of endocannabinoid signaling.[1][5] Its effects have been characterized across multiple downstream signaling pathways, including G-protein activation, cAMP inhibition, β-arrestin recruitment, and ERK phosphorylation.

Table 2: Functional Characterization of ZCZ011 at CB1R

| Assay | Effect of ZCZ011 Alone | Effect of ZCZ011 with Orthosteric Agonist (e.g., AEA, THC) | Reference |

|---|---|---|---|

| Gi/o Protein Activation ([³⁵S]GTPγS Binding) | Intrinsic agonist activity | Potentiates agonist-stimulated binding (increased efficacy) | [3] |

| cAMP Inhibition (Forskolin-stimulated) | Inhibits cAMP production (pEC50 ≈ 6.53, Emax ≈ 64%) | Can decrease the potency of THC at certain concentrations | [1][2][6] |

| β-Arrestin 2 Recruitment | Weak partial agonist activity (pEC50 ≈ 7.09, Emax ≈ 26%) | Potentiates AEA-stimulated recruitment (increased efficacy) | [3][7] |

| ERK1/2 Phosphorylation | Induces ERK1/2 phosphorylation | Increases the potency of AEA-stimulated phosphorylation | [3][5] |

| Receptor Internalization | Induces concentration-dependent internalization (pEC50 ≈ 5.87) | Increases efficacy of THC-induced internalization |[6] |

Signaling & Experimental Workflow Visualizations

To clarify the mechanisms and protocols, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Detailed Experimental Protocols

Precise methodologies are critical for the reproducible pharmacological characterization of allosteric modulators. Below are representative protocols for key in vitro assays.

Radioligand Equilibrium Binding Assay

This assay determines the effect of the allosteric modulator on the binding parameters (Kd, Bmax) of a radiolabeled orthosteric ligand.[8]

-

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing human CB1R (hCB1R).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Radioligand: e.g., [³H]CP55,940 (agonist).

-

Unlabeled Ligand: e.g., 10 µM WIN55,212-2 for determining non-specific binding.

-

ZCZ011 at various concentrations.

-

96-well filter plates and a cell harvester.

-

-

Procedure:

-

In a 96-well plate, combine assay buffer, a fixed concentration of ZCZ011 (or vehicle), and serial dilutions of the radioligand ([³H]CP55,940).

-

A parallel set of wells containing a high concentration of unlabeled ligand is included to determine non-specific binding.

-

Add 20-50 µg of cell membrane protein to each well to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[8]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[9]

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.

-

Analyze data using non-linear regression to determine Kd and Bmax values.

-

HTRF-Based cAMP Accumulation Assay

This functional assay measures the ability of the modulator to affect agonist-induced inhibition of adenylyl cyclase.[10]

-

Materials:

-

hCB1R-expressing cells (e.g., HEK293).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin: To stimulate adenylyl cyclase.

-

CB1R Agonist: e.g., CP55,940 or THC.

-

ZCZ011 at various concentrations.

-

HTRF cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).

-

-

Procedure:

-

Culture and harvest hCB1R-HEK293 cells, resuspending them in assay buffer.

-

Dispense the cell suspension into a white, low-volume 384-well plate.

-

Add ZCZ011 at various concentrations (or vehicle) to the appropriate wells and pre-incubate for 15-30 minutes.

-

Add the CB1R agonist at various concentrations.

-

Add a pre-determined EC₈₀ concentration of forskolin to all wells to stimulate cAMP production.[10]

-

Incubate the plate for 15-30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels by adding HTRF detection reagents according to the manufacturer's protocol.

-

Read the plate on an HTRF-compatible reader and analyze concentration-response curves to determine IC₅₀ and Emax values for the inhibition of cAMP production.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1R, a key step in receptor desensitization and G-protein-independent signaling.[11][12] A common method is the PathHunter® assay, which uses β-galactosidase enzyme fragment complementation.[11][13]

-

Materials:

-

Cells co-expressing hCB1R and a β-arrestin fusion protein system (e.g., PathHunter® cells).

-

Cell culture medium and reagents.

-

CB1R Agonist: e.g., CP55,940 or AEA.

-

ZCZ011 at various concentrations.

-

Chemiluminescent detection reagents.

-

-

Procedure:

-

Plate the engineered cells in a 384-well assay plate and incubate overnight.

-

Prepare serial dilutions of ZCZ011 and the orthosteric agonist.

-

To measure ago-PAM activity, add only ZCZ011 to the cells. To measure PAM activity, add ZCZ011 in combination with the orthosteric agonist.

-

Incubate the plate at 37°C for 60-90 minutes.

-

Add the detection reagents as per the manufacturer's protocol.

-

Incubate for a further 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

Analyze the data to determine the potency (EC₅₀) and efficacy (Emax) for β-arrestin recruitment.

-

References

- 1. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of the CB1R Allosteric Modulator ORG27569: A Technical Guide

Introduction

The Cannabinoid Receptor 1 (CB1R), a Class A G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system and a significant target for therapeutic development in a range of disorders.[1] While orthosteric ligands that target the primary agonist binding site have been explored, their clinical utility has often been limited by psychoactive side effects.[2][3] Allosteric modulators, which bind to a distinct site on the receptor, offer a more nuanced approach to receptor modulation, potentially preserving the spatial and temporal signaling of endogenous cannabinoids while avoiding the drawbacks of direct agonists or antagonists.[1][4]

This technical guide focuses on the in vitro pharmacological profile of ORG27569 , a prototypical and extensively studied CB1R allosteric modulator.[2][5] ORG27569 exhibits a complex and paradoxical mechanism of action, acting as a positive allosteric modulator (PAM) of agonist binding while simultaneously behaving as a negative allosteric modulator (NAM) or "insurmountable antagonist" of canonical G protein-mediated signaling.[5][6][7] This "PAM-antagonist" profile, coupled with its ability to induce biased signaling, makes ORG27569 a critical tool for dissecting CB1R pharmacology.[8][9][10]

Quantitative Data Summary

The in vitro effects of ORG27569 are highly dependent on the specific orthosteric ligand used and the signaling pathway being measured.[4][8][10] The following tables summarize the key quantitative findings from radioligand binding and functional assays.

Table 1: Effects of ORG27569 on Radioligand Binding to CB1R

| Radioligand | Ligand Type | Effect of ORG27569 | Observation | References |

| [³H]CP55,940 | Agonist | Positive Cooperativity | Increases maximum binding (Bmax) and slows dissociation rate. | [6][8][11] |

| [³H]WIN55,212-2 | Agonist | Neutral/Minimal Effect | Little to no effect on binding. | [8][12] |

| Anandamide (AEA) | Endocannabinoid Agonist | Neutral Cooperativity | Minimal effect on binding. | [10] |

| 2-AG | Endocannabinoid Agonist | Neutral Cooperativity | Minimal effect on binding. | [10] |

| [³H]SR141716A (Rimonabant) | Inverse Agonist | Negative Cooperativity | Decreases binding affinity. | [5][6][13] |

Table 2: Functional In Vitro Activity of ORG27569 at CB1R

| Assay | Pathway Measured | Agonist Probe | Effect of ORG27569 | Observation | References |

| [³⁵S]GTPγS Binding | Gαi/o Activation | CP55,940, WIN55,212-2 | Antagonism / NAM | Inhibits agonist-stimulated G protein coupling. | [6][8][10] |

| cAMP Accumulation | Gαi/o Signaling | CP55,940, WIN55,212-2, AEA | Antagonism / NAM | Blocks agonist-mediated inhibition of forskolin-stimulated cAMP. | [8][10][14] |

| ERK1/2 Phosphorylation | MAPK Signaling (G protein-dependent or β-arrestin-dependent) | CP55,940 | Potentiation / PAM | Enhances agonist-induced ERK1/2 phosphorylation. | [8][10] |

| ERK1/2 Phosphorylation | MAPK Signaling | None (acts alone) | Agonism | Can directly stimulate ERK1/2 phosphorylation, independent of Gαi/o. | [6][15] |

| β-arrestin Recruitment | Desensitization/Signaling | CP55,940, WIN55,212-2 | Antagonism / NAM | Inhibits agonist-induced β-arrestin recruitment. | [4][8] |

Signaling Pathways and Modulation

The dual activity of ORG27569 leads to biased signaling, where it selectively inhibits one downstream pathway while potentiating another. This is a key feature of its pharmacological profile.

ORG27569 binds to an allosteric site on the CB1R, and while this enhances the binding of agonists like CP55,940, it prevents the conformational change necessary for efficient G protein coupling.

In contrast to its inhibitory effect on G protein signaling, ORG27569 promotes or enhances signaling through the MAP Kinase (MAPK) pathway, specifically ERK1/2 phosphorylation. This can occur with or without an orthosteric agonist and is independent of Gαi/o protein activation, suggesting a β-arrestin mediated or other G protein-independent mechanism.[6][15]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of allosteric modulators. The following are generalized protocols for key in vitro assays based on published literature.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (like ORG27569) to modulate the binding of a known radiolabeled ligand to CB1R.

-

Materials:

-

Cell membranes expressing human CB1R (e.g., from CHO-K1 or HEK293 cells).[16]

-

Radioligand: [³H]CP55,940 (agonist) or [³H]SR141716A (inverse agonist).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

-

Unlabeled ligands for non-specific binding determination (e.g., 10 µM CP55,940).[18]

-

Scintillation cocktail and microplate scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thaw cryopreserved CB1R-expressing cell membranes on ice. Homogenize and dilute membranes in binding buffer to a final concentration of 5-20 µg protein per well.[17][18]

-

Assay Setup: In a 96-well plate, add reagents in a final volume of 200-250 µL.[17][18]

-

Total Binding: Radioligand + Membranes + Binding Buffer.

-

Non-Specific Binding (NSB): Radioligand + Membranes + high concentration of unlabeled ligand.

-

Competition: Radioligand + Membranes + varying concentrations of ORG27569.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[17][18]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate. Wash filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[1][18]

-

Detection: Dry the filter plate completely. Add scintillation cocktail to each well and count radioactivity using a microplate scintillation counter.[1]

-

Data Analysis: Calculate specific binding (Total - NSB). Plot the specific binding against the concentration of ORG27569 to determine its effect on radioligand binding.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures receptor-mediated G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gα subunits.[1][19]

-

Materials:

-

CB1R-expressing cell membranes.

-

[³⁵S]GTPγS (final concentration ~0.1 nM).[1]

-

GDP (final concentration 10-30 µM).[20]

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

CB1R agonist (e.g., CP55,940).

-

Unlabeled GTPγS for non-specific binding.

-

Other materials as in the binding assay.

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the agonist and ORG27569 in assay buffer.

-

Assay Setup: In a 96-well plate, combine membranes (10-20 µg protein), GDP, varying concentrations of agonist, and a fixed concentration of ORG27569 (or vice-versa).

-

Initiation: Add [³⁵S]GTPγS to all wells to start the reaction. The final assay volume is typically 200 µL.[1]

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate. Wash filters with ice-cold wash buffer.[1]

-

Detection: Dry filters and measure radioactivity via liquid scintillation counting.

-

Data Analysis: To assess the effect on agonist potency, generate agonist concentration-response curves in the absence and presence of fixed concentrations of ORG27569.[1]

-

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.

-

Materials:

-

Whole cells expressing CB1R (e.g., CHO-CB1R or AtT20 cells).[14][16]

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

CB1R agonist (e.g., CP55,940).

-

-

Procedure:

-

Cell Culture: Plate CB1R-expressing cells in 96- or 384-well plates and grow to confluence.

-

Pre-treatment: Wash cells and pre-incubate with PDE inhibitor for 15-30 minutes. Pre-treat with varying concentrations of ORG27569.

-

Stimulation: Add the CB1R agonist followed immediately by forskolin to stimulate cAMP production.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., by measuring fluorescence or luminescence).[22]

-

Data Analysis: Generate agonist concentration-response curves for the inhibition of forskolin-stimulated cAMP in the absence and presence of ORG27569.

-

Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Org 27569 - Wikipedia [en.wikipedia.org]

- 6. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity | Semantic Scholar [semanticscholar.org]

- 9. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biased Agonism and Biased Allosteric Modulation at the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. egrove.olemiss.edu [egrove.olemiss.edu]

- 21. Research Portal [ourarchive.otago.ac.nz]

- 22. marshall.edu [marshall.edu]

An In-depth Technical Guide to CB1R Allosteric Modulation: Positive vs. Negative Control

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid receptor 1 (CB1R), a G protein-coupled receptor (GPCR), is a critical component of the endocannabinoid system, playing a pivotal role in numerous physiological processes. While orthosteric ligands have been the traditional focus of drug development, their therapeutic potential is often hampered by adverse psychoactive effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by fine-tuning the receptor's response to endogenous cannabinoids, potentially leading to improved therapeutic profiles with fewer side effects. This guide provides a detailed exploration of positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of CB1R, focusing on their mechanisms, signaling pathways, and the experimental methodologies used for their characterization.

Mechanisms of CB1R Allosteric Modulation

Allosteric modulators of the CB1R do not bind to the same site as endogenous ligands like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), or synthetic orthosteric ligands like CP-55,940. Instead, they bind to a separate, allosteric site, inducing a conformational change in the receptor that can either enhance or diminish the effects of the orthosteric ligand.[1][2][3]

Positive Allosteric Modulators (PAMs) enhance the binding affinity and/or efficacy of orthosteric agonists.[4][5] This can lead to a potentiation of the endogenous cannabinoid system's signaling, offering a more nuanced and potentially safer therapeutic approach compared to direct agonists.[5] Some compounds, termed ago-PAMs, exhibit weak agonist activity on their own in addition to their potentiating effects.[6]

Negative Allosteric Modulators (NAMs) , conversely, reduce the binding affinity and/or efficacy of orthosteric agonists.[1][7] This can attenuate the signaling of the CB1R, providing a mechanism to counteract overactive endocannabinoid signaling or the effects of exogenous cannabinoids.[7][8] Some NAMs have been shown to increase the binding of orthosteric agonists while simultaneously acting as functional antagonists, highlighting the complexity of their pharmacology.[1][9][10]

Quantitative Data on CB1R Allosteric Modulators

The following tables summarize the quantitative effects of selected CB1R PAMs and NAMs on orthosteric agonist (CP-55,940) binding and downstream signaling pathways.

Table 1: Effects of CB1R Positive Allosteric Modulators (PAMs)

| Modulator | Assay | Orthosteric Ligand | Effect | Quantitative Value | Reference |

| ZCZ011 | [³H]CP-55,940 Binding | CP-55,940 | Increased Affinity | EC₅₀ = 1.6 µM | [11] |

| GAT229 | [³⁵S]GTPγS Binding | AEA | Increased Potency & Efficacy | - | [6] |

| ABD1236 | [³⁵S]GTPγS Binding | AEA | Increased Potency & Efficacy | - | [6] |

| Lipoxin A4 | [³H]CP-55,940 Binding | CP-55,940 | Increased Binding | - | [1] |

| RTI-371 | Calcium Mobilization | CP-55,940 | Potentiation | - | [1] |

Table 2: Effects of CB1R Negative Allosteric Modulators (NAMs)

| Modulator | Assay | Orthosteric Ligand | Effect | Quantitative Value | Reference |

| Org27569 | [³H]CP-55,940 Binding | CP-55,940 | Increased Binding | - | [1][9] |

| [³⁵S]GTPγS Binding | CP-55,940 | Decreased Efficacy | IC₅₀ = 1.9 µM | [9] | |

| cAMP Accumulation | CP-55,940 | Antagonism | - | [9] | |

| PSNCBAM-1 | [³H]CP-55,940 Binding | CP-55,940 | Increased Binding | - | [1][12] |

| [³⁵S]GTPγS Binding | CP-55,940 | Allosteric Antagonist | - | [1] | |

| Cannabidiol (CBD) | PLCβ3 & ERK1/2 Signaling | 2-AG & Δ⁹-THC | Reduced Efficacy & Potency | - | [8] |

| Pregnenolone | Behavioral & Functional Assays | Δ⁹-THC | Negative Allosteric Effects | - | [1] |

| Fenofibrate | [³⁵S]GTPγS Binding | CP-55,940 | Decreased Binding | - | [1] |

Signaling Pathways and Visualizations

The canonical signaling pathway for CB1R involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[13] Activation of CB1R can also stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), and promote the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling.[6][14] Allosteric modulators can exhibit "biased signaling," preferentially modulating one downstream pathway over another.[9]

Figure 1: Simplified signaling pathways of the CB1 receptor and the influence of allosteric modulators.

Experimental Protocols and Workflows

The characterization of CB1R allosteric modulators relies on a suite of in vitro assays to determine their effects on ligand binding and receptor function.

Radioligand Binding Assay

This assay is used to determine if an allosteric modulator affects the binding affinity (Kd) or the total number of binding sites (Bmax) of a radiolabeled orthosteric ligand (e.g., [³H]CP-55,940).

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the human CB1R (e.g., HEK293 or CHO cells).

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand.

-

Competition Binding: For saturation binding, use increasing concentrations of the radioligand. For competition assays, use a fixed concentration of radioligand and increasing concentrations of the test compound.

-

Modulator Incubation: To assess allosteric effects, pre-incubate the membranes with the modulator before adding the radioligand.

-

Incubation: Incubate at 30°C for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Analyze the data to determine Kd, Bmax, Ki, or changes in radioligand binding in the presence of the modulator.

Figure 2: Experimental workflow for a CB1R radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Protocol:

-

Membrane Preparation: Use cell membranes expressing CB1R.

-

Assay Setup: In a 96-well plate, add membranes, GDP, and the orthosteric agonist (e.g., CP-55,940) at various concentrations.

-

Modulator Incubation: To test for allosteric effects, pre-incubate the membranes with the modulator for 15-30 minutes before adding the agonist and [³⁵S]GTPγS.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Filtration: Terminate the assay by rapid filtration.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Determine the agonist's EC₅₀ and Emax in the presence and absence of the modulator to assess positive or negative modulation of G protein activation.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.

Protocol:

-

Cell Culture: Use cells expressing CB1R (e.g., HEK293 or CHO).

-

Assay Setup: Plate the cells in a 96- or 384-well plate.

-

Pre-treatment: Starve the cells in serum-free medium and pre-treat with a phosphodiesterase inhibitor.

-

Modulator Incubation: Pre-incubate the cells with various concentrations of the allosteric modulator.

-

Stimulation: Add the CB1R agonist in the presence of a fixed concentration of forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

-

Data Analysis: Determine the agonist's IC₅₀ and Emax for the inhibition of forskolin-stimulated cAMP accumulation in the presence and absence of the modulator.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK/ERK signaling pathway downstream of CB1R activation.

Protocol:

-

Cell Culture and Starvation: Culture cells expressing CB1R and serum-starve them prior to the experiment.

-

Modulator Pre-incubation: Pre-incubate the cells with the allosteric modulator.

-

Agonist Stimulation: Stimulate the cells with the CB1R agonist for a specific time (e.g., 5-10 minutes).

-

Cell Lysis: Lyse the cells to extract proteins.

-

Detection: Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using methods such as Western blotting, ELISA, or In-Cell Western assays.

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal and compare the agonist-induced phosphorylation in the presence and absence of the modulator.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1R, which is involved in receptor desensitization and G protein-independent signaling. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with constructs for CB1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Assay Setup: Plate the transfected cells in a 96-well plate.

-

Modulator and Agonist Addition: Add the allosteric modulator followed by the orthosteric agonist.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h).

-

BRET Measurement: Measure the light emission from both the donor and the acceptor using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and determine the agonist's EC₅₀ and Emax for β-arrestin recruitment in the presence and absence of the modulator.

Figure 3: Logical relationship between CB1R allosteric modulators, their mechanisms, and therapeutic potential.

Conclusion

Allosteric modulation of the CB1R represents a sophisticated and promising strategy for the development of novel therapeutics. By offering the potential for enhanced safety, receptor subtype selectivity, and biased signaling, PAMs and NAMs may overcome the limitations of traditional orthosteric ligands. A thorough understanding of their complex pharmacology, facilitated by the detailed experimental protocols outlined in this guide, is essential for advancing these compounds through the drug discovery pipeline and unlocking their full therapeutic potential for a range of CNS and peripheral disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Monitoring agonist‐promoted conformational changes of β‐arrestin in living cells by intramolecular BRET | EMBO Reports [link.springer.com]

- 5. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 6. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta-arrestin-based Bret2 screening assay for the "non"-beta-arrestin binding CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Portal [ourarchive.otago.ac.nz]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Maze: A Technical Guide to the Downstream Signaling Effects of CB1R Allosteric Modulator 2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate effects of allosteric modulator 2 on the downstream signaling pathways of the Cannabinoid Receptor 1 (CB1R). As the scientific community continues to unravel the complexities of the endocannabinoid system, allosteric modulation of CB1R has emerged as a promising therapeutic strategy, offering the potential for finer control over receptor function compared to traditional orthosteric ligands. This document provides a comprehensive overview of the core mechanisms, detailed experimental methodologies, and quantitative data summarizing the influence of these modulators on key signaling cascades.

Introduction to CB1R Allosteric Modulation

The CB1 receptor, a G-protein coupled receptor (GPCR), is a central player in numerous physiological processes, including pain perception, appetite, and memory. While orthosteric agonists and antagonists have been developed, their therapeutic application is often limited by on-target side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a more nuanced approach. They can subtly alter the receptor's conformation, thereby modulating the binding and/or efficacy of endogenous or exogenous orthosteric ligands.[1][2] This can lead to a more controlled and potentially safer pharmacological profile.[1]

This guide focuses on "Allosteric Modulator 2," a representative designation for a class of molecules that exhibit complex and often pathway-specific effects on CB1R signaling. These modulators can act as Positive Allosteric Modulators (PAMs), enhancing the effects of an orthosteric agonist, or Negative Allosteric Modulators (NAMs), diminishing them.[3] Furthermore, some exhibit "biased signaling," preferentially activating one downstream pathway over another, a characteristic of significant interest in modern drug discovery.[4][5][6]

Core Downstream Signaling Pathways of CB1R

Activation of the CB1R by an orthosteric agonist initiates a cascade of intracellular events through several key signaling pathways. Allosteric modulators can influence the receptor's coupling to these pathways, leading to distinct cellular responses. The three primary pathways discussed herein are the G-protein-mediated adenylyl cyclase (cAMP) pathway, the mitogen-activated protein kinase (MAPK/ERK) pathway, and the β-arrestin pathway.

G-Protein Coupling and cAMP Modulation

CB1R primarily couples to inhibitory G-proteins of the Gi/o family.[5][7] Agonist binding promotes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] Some allosteric modulators can either enhance or inhibit this G-protein activation, thereby influencing the extent of cAMP reduction.[5]

References

- 1. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Research Portal [ourarchive.otago.ac.nz]

The Emergence of a Novel Compound: A Technical Guide to the Discovery of CB1R Allosteric Modulator 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of a novel class of Cannabinoid Receptor 1 (CB1R) allosteric modulators, designated herein as "CB1R Allosteric Modulator 2." This class is defined by a 3-pentyl-1H-indole-2-carboxamide scaffold. For the purpose of detailed analysis and data presentation, this guide will focus on a well-characterized exemplar from this class, ICAM-b (5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), a potent allosteric modulator with biased signaling properties.

Introduction to CB1R Allosteric Modulation

The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for a range of disorders. However, the clinical utility of direct-acting orthosteric agonists and antagonists has been hampered by undesirable side effects. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding pocket, offer a promising alternative by fine-tuning the receptor's response to endogenous cannabinoids. This approach presents the potential for enhanced therapeutic specificity and a reduced side-effect profile.

The discovery of indole-2-carboxamides as a scaffold for CB1R allosteric modulators has paved the way for the development of novel compounds with unique pharmacological profiles. The "this compound" class, characterized by a pentyl substitution at the C3 position of the indole (B1671886) ring, has demonstrated significant potential in modulating CB1R activity.

Quantitative Pharmacological Data

The pharmacological properties of ICAM-b, a representative "this compound," have been characterized through a series of in vitro assays. The data are summarized in the tables below for clarity and comparative analysis.

Table 1: Radioligand Binding Parameters for ICAM-b at the CB1 Receptor

| Parameter | Value | Radioligand | Orthosteric Ligand | Cell Line | Reference |

| KB (nM) | 470 | [3H]CP55,940 | CP55,940 | HEK293 | [1] |

| α (cooperativity factor) | 18 | [3H]CP55,940 | CP55,940 | HEK293 | [1] |

KB represents the equilibrium dissociation constant of the allosteric modulator. α represents the cooperativity factor, where α > 1 indicates positive cooperativity (enhancement of orthosteric ligand binding).

Table 2: Functional Activity of ICAM-b at the CB1 Receptor

| Assay | Effect | Orthosteric Agonist | Cell Line | Reference |

| [35S]GTPγS Binding | Negative modulation (antagonism) | CP55,940 | Mouse brain membranes | [2] |

| ERK1/2 Phosphorylation | Induction of signaling | - (acts as an agonist) | HEK293 | [1] |

| β-arrestin Recruitment | Biased signaling | - (induces recruitment) | HEK293 | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of "this compound" compounds like ICAM-b.